3-Methyl-4-(pyrrolidin-1-yl)aniline dihydrochloride
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Overview
Description
3-Methyl-4-(pyrrolidin-1-yl)aniline dihydrochloride: is a chemical compound with the molecular formula C11H18Cl2N2. It is a derivative of aniline, where the aniline ring is substituted with a methyl group at the 3-position and a pyrrolidinyl group at the 4-position. This compound is often used in pharmaceutical research and chemical synthesis due to its unique structural properties .
Mechanism of Action
Target of Action
It is suggested that this compound may have a role in the synthesis of antidepressant molecules . Antidepressants typically target neurotransmitter systems, including the serotonergic, noradrenergic, and dopaminergic systems .
Mode of Action
Given its potential role in the synthesis of antidepressants , it may interact with its targets to modulate neurotransmitter systems, thereby influencing mood and emotional states.
Biochemical Pathways
If it plays a role in the synthesis of antidepressants , it may influence pathways related to the synthesis, release, and reuptake of neurotransmitters such as serotonin, norepinephrine, and dopamine.
Result of Action
If it contributes to the synthesis of antidepressants , its action could result in the modulation of neurotransmitter systems, potentially leading to improved mood and emotional states.
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of 3-Methyl-4-(pyrrolidin-1-yl)aniline dihydrochloride typically involves the following steps:
Nitration and Reduction: The starting material, 3-methylaniline, undergoes nitration to form 3-methyl-4-nitroaniline. This is followed by reduction to yield 3-methyl-4-aminotoluene.
Pyrrolidinylation: The 3-methyl-4-aminotoluene is then reacted with pyrrolidine under appropriate conditions to introduce the pyrrolidinyl group at the 4-position.
Formation of Dihydrochloride Salt: The final step involves the conversion of the free base to its dihydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods:
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions:
3-Methyl-4-(pyrrolidin-1-yl)aniline dihydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can yield different amine derivatives.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are used under controlled conditions.
Major Products:
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while substitution reactions can produce various halogenated or nitrated derivatives .
Scientific Research Applications
Chemistry:
In chemistry, 3-Methyl-4-(pyrrolidin-1-yl)aniline dihydrochloride is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways .
Biology:
In biological research, this compound is used to study the interactions of aniline derivatives with biological systems. It can serve as a model compound for understanding the behavior of similar structures in biological environments .
Medicine:
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific biological pathways .
Industry:
In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its unique properties make it valuable for various applications in material science and engineering .
Comparison with Similar Compounds
4-(Pyrrolidin-1-yl)-3-(trifluoromethyl)aniline dihydrochloride: This compound has a trifluoromethyl group instead of a methyl group, which can significantly alter its chemical and biological properties.
4-(1-Methylpiperidin-4-yl)aniline: This compound has a piperidinyl group instead of a pyrrolidinyl group, leading to different steric and electronic effects.
Uniqueness:
3-Methyl-4-(pyrrolidin-1-yl)aniline dihydrochloride is unique due to the presence of both a methyl group and a pyrrolidinyl group on the aniline ring. This combination provides distinct chemical reactivity and biological activity compared to other similar compounds .
Properties
IUPAC Name |
3-methyl-4-pyrrolidin-1-ylaniline;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2.2ClH/c1-9-8-10(12)4-5-11(9)13-6-2-3-7-13;;/h4-5,8H,2-3,6-7,12H2,1H3;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VEXXVSPVTXFRAT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N)N2CCCC2.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18Cl2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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